molecular formula C20H23N5O4S B2757256 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-60-7

4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2757256
CAS No.: 862809-60-7
M. Wt: 429.5
InChI Key: UQBSRELGGMUIKC-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dipropylsulfamoyl group, a pyridinyl group, and an oxadiazolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine derivatives.

    Formation of the Benzamide Core: The benzamide core is formed by reacting aniline derivatives with acyl chlorides or carboxylic acids in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Dipropylsulfamoyl Group: The dipropylsulfamoyl group is introduced through sulfonation reactions using sulfonyl chlorides and appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridinyl group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The benzamide core and the pyridinyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives, hydrogenated pyridinyl compounds

    Substitution: Substituted benzamides, pyridinyl derivatives

Scientific Research Applications

4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of a dipropylsulfamoyl group, an oxadiazole ring, and a pyridinyl group attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-3-13-25(14-4-2)30(27,28)16-10-8-15(9-11-16)18(26)22-20-24-23-19(29-20)17-7-5-6-12-21-17/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSRELGGMUIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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